molecular formula C20H21N5O3 B2583689 N-(4-acetamidophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-27-2

N-(4-acetamidophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2583689
CAS No.: 871323-27-2
M. Wt: 379.42
InChI Key: QMNRNQOQKSZFHV-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-ethoxyphenyl group at the N1 position and a 4-acetamidophenyl carboxamide moiety at the C4 position. The 5-methyl group on the triazole ring enhances steric stability, while the ethoxy and acetamido substituents modulate electronic and solubility properties.

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-4-28-18-11-9-17(10-12-18)25-13(2)19(23-24-25)20(27)22-16-7-5-15(6-8-16)21-14(3)26/h5-12H,4H2,1-3H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNRNQOQKSZFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs and their substituent-driven differences:

Compound Name R1 (N1-Substituent) R2 (C4-Carboxamide) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-ethoxyphenyl 4-acetamidophenyl C₂₀H₂₁N₅O₃ 379.42 Balanced lipophilicity/solubility
N-(4-acetamidophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 3,4-dimethylphenyl 4-acetamidophenyl C₂₁H₂₂N₅O₂ 376.44 Increased steric bulk
N-(3-chloro-4-methoxyphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-ethoxyphenyl 3-chloro-4-methoxyphenyl C₂₀H₂₀ClN₅O₃ 414.86 Enhanced electronic effects (Cl)
5-Methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide o-tolyl (2-methylphenyl) naphthalen-2-yl C₂₁H₁₈N₄O 342.40 Aromatic π-stacking potential
N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide 3-chlorophenyl 4-acetylphenyl C₁₈H₁₅ClN₆O₂ 394.80 Amino group introduces H-bonding
Key Observations:
  • Ethoxy vs.
  • Acetamido vs. Acetyl : The 4-acetamidophenyl group (target) offers stronger hydrogen-bonding capacity than acetylated analogs (e.g., ), which may improve target binding .

Analytical Characterization

All analogs, including the target compound, are characterized by:

  • ¹H/¹³C NMR : Confirms substituent integration and regiochemistry (e.g., methyl group at C5 in the target compound) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and purity .
  • X-ray Crystallography (SHELXL) : Used for analogs to resolve crystal packing and hydrogen-bonding networks .

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